molecular formula C7H10F6NP B14006185 2,6-Lutidine hexafluorophosphate

2,6-Lutidine hexafluorophosphate

Cat. No.: B14006185
M. Wt: 253.12 g/mol
InChI Key: JIMJZUPQEMNBEQ-UHFFFAOYSA-O
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Description

2,6-Lutidine hexafluorophosphate is a useful research compound. Its molecular formula is C7H10F6NP and its molecular weight is 253.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10F6NP

Molecular Weight

253.12 g/mol

IUPAC Name

2,6-dimethylpyridin-1-ium;hexafluorophosphate

InChI

InChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1

InChI Key

JIMJZUPQEMNBEQ-UHFFFAOYSA-O

Canonical SMILES

CC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Mechanistic Investigations of 2,6 Lutidine Hexafluorophosphate in Homogeneous and Heterogeneous Catalysis

Synthesis of 2,6-Lutidine (Parent Compound)

The industrial production of 2,6-lutidine, the precursor to its hexafluorophosphate (B91526) salt, can be achieved through several methods. One common industrial method involves the reaction of formaldehyde, acetone, and ammonia (B1221849). wikipedia.org Another laboratory-scale synthesis involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source, which, after hydrolysis and decarboxylation, yields 2,6-lutidine. wikipedia.org

A patented method describes the preparation of 2,6-lutidine via the catalytic hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst. google.com This process is reported to have high yields and purity. google.com

Table 2: Synthesis of 2,6-Lutidine via Hydrogenation

ParameterValue
Starting Material 2,6-dimethyl-4-chloropyridine
Catalyst Pd/C
Solvent C₁-C₄ Alcohols (e.g., Ethanol)
Hydrogen Pressure 0.1-0.2 MPa
Temperature 20-55 °C
Reported Yield >95%

Data sourced from patent CN1317268C. google.com

Formation of 2,6-Lutidine Hexafluorophosphate

While a specific, detailed industrial manufacturing process for this compound is not widely published, its synthesis can be inferred from standard acid-base chemistry. The formation of the salt would involve the reaction of 2,6-lutidine with hexafluorophosphoric acid (HPF₆).

This is a straightforward acid-base neutralization reaction:

(CH₃)₂C₅H₃N + HPF₆ → [(CH₃)₂C₅H₃NH]⁺[PF₆]⁻

This type of reaction is typically carried out in a suitable solvent, from which the resulting salt can be precipitated and isolated. A similar procedure has been described for the synthesis of 2,6-lutidinium triflate, where 2,6-lutidine is reacted with triflic acid in n-pentane, leading to the precipitation of the salt.

Applications in Chemical Synthesis

Role as a Non-nucleophilic Base and Proton Scavenger

In many organic reactions, the removal of a proton is necessary to facilitate the desired transformation. However, many bases are also strong nucleophiles and can lead to unwanted side reactions. 2,6-Lutidine and its salts are often employed to overcome this issue. The steric hindrance provided by the two methyl groups prevents the nitrogen atom from attacking electrophilic centers, allowing it to function solely as a base. nih.gov

In this capacity, 2,6-lutidine hexafluorophosphate can be used as a proton scavenger to neutralize strong acids that are generated during a reaction, thereby preventing acid-catalyzed side reactions or degradation of sensitive functional groups. core.ac.uk For example, in silylation reactions to protect alcohols, 2,6-lutidine is a commonly used base to quench the acid byproduct. nih.gov

Applications in Advanced Organic Synthesis and Polymer Chemistry Research

While not extensively documented, the non-coordinating nature of the hexafluorophosphate anion makes this compound a potential component in cationic polymerization systems. In such reactions, the initiation and propagation steps are sensitive to the nature of the counterion. A non-coordinating anion like hexafluorophosphate can lead to a more "free" and reactive cationic propagating center, potentially influencing the rate of polymerization and the properties of the resulting polymer.

The directed synthesis of macrocyclic polymers often involves complex cyclization reactions where precise control of the reaction conditions is paramount. Ring-closing metathesis (RCM) is a powerful technique for the formation of macrocycles. nih.govdrughunter.com In these and other macrocyclization strategies, the choice of base or other additives can be critical to prevent side reactions and promote the desired intramolecular cyclization over intermolecular polymerization. core.ac.uk

Electrochemical and Photochemical Research Applications of 2,6 Lutidine Hexafluorophosphate Systems

Function as an Electrolyte Component and Redox Mediator in Electroorganic Synthesis

In electroorganic synthesis, 2,6-lutidine hexafluorophosphate (B91526) is valued as both a component of the electrolyte solution and as a mediator in redox processes. The hexafluorophosphate (PF₆⁻) anion is electrochemically stable and poorly coordinating, which prevents unwanted side reactions with reactive intermediates generated at the electrode surface. chemicalbook.com The 2,6-lutidinium cation, derived from the protonation of 2,6-lutidine, can act as a weak acid or, more commonly, the unprotonated 2,6-lutidine base can serve as a non-nucleophilic proton scavenger. wikipedia.org

The properties of 2,6-lutidine make it a critical component in certain electrochemical oxidations. Its sterically hindered nature prevents it from acting as a nucleophile, a common issue with other amine bases that can compete with the desired reaction pathway. nih.gov Furthermore, its relatively high oxidation potential (Eₚ/₂ = 2.10 V vs SCE for 2,6-lutidine) allows it to function as an overcharge protectant, preventing the excessive oxidation of other components in the electrolytic cell. nih.gov

A notable application is in the electrochemical C(aryl)–H hydroxylation of arenes. In these systems, 2,6-lutidine is employed as a base to facilitate the reaction. Its resistance to oxidation compared to the substrates is crucial for achieving high selectivity and yield. nih.gov For instance, in the electrochemical hydroxylation of various arenes, the use of 2,6-lutidine was found to be superior to other bases like pyridine (B92270) or triethylamine, which were more readily oxidized and led to lower product conversion. nih.gov The process involves the oxidation of the arene, followed by reaction with a trifluoroacetate (B77799) intermediate, with 2,6-lutidine capturing the released protons. nih.gov

Substrate (Arene)BaseSolventProduct YieldCitation
Anisole2,6-LutidinetBuOMe/MeCN (1:1)75% nih.gov
AnisolePyridinetBuOMe/MeCN (1:1)31% nih.gov
AnisoleEt₃NtBuOMe/MeCN (1:1)15% nih.gov
1,4-Dibromo-2,3-dimethylbenzene2,6-LutidinetBuOMe/MeCN (1:1)30% nih.gov
This interactive table summarizes the effect of different bases on the yield of electrochemical C(aryl)–H hydroxylation, highlighting the effectiveness of 2,6-lutidine.

The 2,6-lutidine/2,6-lutidinium buffer system is integral to the development of specific electrocatalytic methods. It is particularly effective in systems mediated by N-hydroxyphthalimide (NHPI), where it facilitates proton-coupled electron transfer (PCET) processes. researchgate.netresearchgate.net In the electrocatalytic oxidation of lignin (B12514952) model compounds, the NHPI/2,6-lutidine system enables the selective oxidation of benzylic alcohols. researchgate.net

The proposed mechanism involves the anodic oxidation of NHPI to the phthalimide-N-oxyl (PINO) radical. 2,6-Lutidine acts as a base, assisting in this initial PCET step. researchgate.net The generated PINO radical then acts as the primary oxidant for the substrate (e.g., a lignin model compound). Cyclic voltammetry studies show a distinct shift in the oxidation potential of NHPI upon the addition of 2,6-lutidine, confirming their interaction and the formation of a catalytic complex. researchgate.net The hexafluorophosphate salt would typically be used as the supporting electrolyte in such a system to ensure electrochemical stability.

Catalytic SystemSubstrateKey ObservationCitation
NHPI-Oxidation peak at ~1.3 V vs Ag/AgCl researchgate.net
NHPI / 2,6-Lutidine-Anodic peak shifts to ~0.9 V vs Ag/AgCl researchgate.net
NHPI / 2,6-Lutidine1-(3,4-dimethoxyphenyl)ethanolCatalytic current increase observed, indicating substrate oxidation researchgate.net
This interactive table presents cyclic voltammetry data demonstrating the electrocatalytic activity of the NHPI/2,6-lutidine system.

Role in Photocatalytic Reductions and Transformations

While direct studies specifying 2,6-lutidine hexafluorophosphate in photocatalysis are not prevalent, the reactivity of related pyridinium (B92312) salts provides a strong basis for its potential role in such transformations. nih.govacs.org Photocatalytic methods often involve the single-electron reduction of pyridinium ions to form highly reactive pyridinyl radicals. nih.gov These radicals can then engage in various bond-forming reactions.

In this context, this compound would serve as a precursor to the 2,6-lutidinium ion. Under visible-light photocatalysis, a photosensitizer can be excited and then reduce the lutidinium ion to a 2,6-lutidinyl radical. This radical intermediate could then be used in transformations such as the functionalization of C-H bonds. nih.govacs.org For example, a general method for the photochemical functionalization of pyridines involves their activation under acidic conditions to form pyridinium ions, which are then reduced to pyridinyl radicals that couple with allylic radicals. nih.gov The hexafluorophosphate anion's role would be to act as a stable, non-interacting counter-ion, ensuring that the desired radical chemistry proceeds without interference. chemicalbook.com The development of such photocatalytic systems offers a sustainable, transition-metal-free approach to synthesizing complex pyridine-containing molecules. chemeurope.com

Coordination Chemistry and Organometallic Research Involving 2,6 Lutidine Hexafluorophosphate

Ligand Effects in Transition Metal Complexation and Reactivity

The electronic and steric properties of 2,6-lutidine significantly influence the structure, stability, and reactivity of transition metal complexes. Its steric bulk can prevent its direct coordination to a metal center, allowing it to function solely as a proton acceptor. Conversely, when it does coordinate, it can enforce specific geometries and influence the electronic environment of the metal.

In the realm of cyclopalladation, 2,6-lutidine has been employed as a base to facilitate the formation of palladacycles. Bridge-splitting reactions of dimeric palladium(II) complexes with 2,6-lutidine lead to the formation of monomeric cyclopalladated compounds. For instance, the reaction of [Pd(C²,N-dmba)(μ-X)]₂ (where dmba is N,N-dimethylbenzylamine and X is a halogen or pseudohalogen) with 2,6-lutidine yields complexes of the general formula [Pd(C²,N-dmba)(X)(lut)]. researchgate.net In these reactions, the 2,6-lutidine acts as a ligand, coordinating to the palladium center. The use of 2,6-lutidine hexafluorophosphate (B91526) in such reactions would provide the 2,6-lutidinium cation, which can act as a proton shuttle or a source of the weakly coordinating 2,6-lutidine base upon deprotonation, with the non-coordinating hexafluorophosphate anion remaining as a spectator ion.

While specific studies on rhenium insertion chemistry directly employing 2,6-lutidine hexafluorophosphate are not extensively documented in the reviewed literature, the general principle of base-induced insertion reactions in organometallic complexes is well-established. For example, the deprotonation of certain cationic aminorhenium complexes by a base can induce the migratory insertion of a carbonyl ligand into the rhenium-nitrogen bond, forming η²-carbamoyl complexes. acs.org This process is dependent on the removal of a proton from the nitrogen ligand, a role that could potentially be played by 2,6-lutidine. The 2,6-lutidinium hexafluorophosphate could serve as a proton source for subsequent catalytic steps or to control the pH of the reaction medium.

There is a lack of specific research in the available scientific literature detailing the application of this compound in the stabilization and redox behavior of organoaluminum systems. While sterically hindered pyridine (B92270) derivatives are known to act as non-nucleophilic bases in various organic reactions, their direct application and systematic study in the context of organoaluminum chemistry with the hexafluorophosphate salt have not been reported.

Kinetic Studies on the Thermal Decomposition and Stability of Metal-Lutidine Complexes

The thermal stability of metal complexes containing 2,6-lutidine is a critical aspect of their application, particularly in catalysis and materials science. Thermogravimetric analysis (TGA) is a common technique used to study the decomposition of these complexes and to determine their kinetic parameters.

Studies on the thermal decomposition of palladium(II) complexes with various pyridine derivatives have shown that the stability of the complexes is influenced by the nature of the ligands. The activation energies for the thermal decomposition of ortho-palladated complexes with pyridines are in the range of 90–110 kJ·mol⁻¹. researchgate.net For palladium complexes with other nitrogen-donor ligands, the decomposition often occurs in multiple steps, with the loss of the ligands and other volatile components at specific temperature ranges. mdpi.com

The kinetic analysis of the thermogravimetric data allows for the determination of parameters such as the activation energy (Ea), the pre-exponential factor (A), and the order of the decomposition reaction (n). These parameters provide insights into the mechanism of decomposition and the strength of the metal-ligand bonds.

ComplexDecomposition StepTemperature Range (°C)Activation Energy (Ea) (kJ·mol⁻¹)Method
[Pd(az)Cl(py)]First StepNot Specified90-110Isothermal and Non-isothermal TG
[Pd(DABA)Cl₂]Overall204-928107Horowitz-Metzger and Coats-Redfern
[Pd(CPDA)Cl₂]Overall277-409573Horowitz-Metzger and Coats-Redfern
[Pd(hzpy)Cl₂]Overall210-344580Horowitz-Metzger and Coats-Redfern

Theoretical and Computational Chemistry Approaches

Molecular Simulations for Understanding Intermolecular Interactions in Mixtures

Molecular dynamics (MD) simulations are a cornerstone for understanding the complex web of intermolecular interactions that dictate the behavior of ionic compounds like 2,6-lutidine hexafluorophosphate (B91526) in mixtures. nih.gov These simulations model the movement of atoms and molecules over time, allowing for the characterization of the liquid state structure and dynamics. While specific MD studies on 2,6-lutidine hexafluorophosphate are not prevalent, extensive research on analogous ionic liquids, particularly those containing the hexafluorophosphate (PF₆⁻) anion, provides significant insight. researchgate.netarxiv.org

Simulations of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF₆]) reveal strong electrostatic interactions and correlations between the cation and the PF₆⁻ anion. mdpi.com In a mixture, the 2,6-lutidinium cation ((CH₃)₂C₅H₃NH⁺) and the PF₆⁻ anion would be expected to exhibit similar strong correlations. The distribution and orientation of solvent molecules around these ions are also critical. For instance, in aqueous mixtures, water molecules are known to form hydrogen bonds with the nitrogen atom of lutidine, while also interacting with its hydrophobic methyl groups, leading to decreased rotational mobility compared to bulk water. researchgate.net

MD simulations can elucidate the structure of the liquid, including the formation of ion pairs and larger aggregates. By calculating radial distribution functions, these simulations can predict the most probable distances between different species in the mixture, such as the lutidinium cation, the hexafluorophosphate anion, and solvent molecules. Furthermore, computational studies can model the liquid-liquid equilibrium in ternary mixtures, for example, involving 2,6-lutidine, its derivatives, and water, which is crucial for understanding phase behavior in reaction and separation processes. researchgate.net The energy parameters derived from these simulations can be used in thermodynamic models like UNIQUAC to predict phase diagrams. researchgate.net

Density Functional Theory (DFT) Calculations for Reactivity, Strain Analysis, and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing deep insights into their reactivity and properties.

Reactivity: DFT calculations are instrumental in explaining the characteristic reactivity of the 2,6-lutidinium cation and its conjugate base, 2,6-lutidine. Due to the steric hindrance imposed by the two methyl groups adjacent to the nitrogen atom, 2,6-lutidine is known as a sterically hindered, non-nucleophilic base. wikipedia.orgchemicalbook.com DFT can quantify this by calculating the energy barriers for reactions. For example, calculations of the reaction pathway for proton abstraction by 2,6-lutidine compared to a less hindered base like pyridine (B92270) would show a higher activation energy for the lutidine, confirming its lower basic reactivity in many contexts. DFT studies on reaction mechanisms involving 2,6-lutidine can map out the potential energy surface, identifying the structures and relative Gibbs free energies of reactants, transition states, and products. researchgate.net

Strain Analysis: The steric crowding in the 2,6-lutidinium cation induces geometric strain that can be precisely analyzed using DFT. By performing geometry optimization calculations, DFT can determine the equilibrium structure of the ion, including bond lengths and angles. A comparison of the C-N-C bond angle within the pyridine ring of the 2,6-lutidinium cation to that in the less-strained pyridinium (B92312) ion would reveal distortions caused by the bulky methyl groups. This steric strain is a key factor in its weak coordinating ability, which is a synthetically useful property. chemicalbook.com

Electronic Structure: DFT calculations provide a detailed picture of the electronic distribution within the this compound ion pair. These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions. The charge distribution can be analyzed using methods like Natural Bond Orbital (NBO) analysis, revealing the partial charges on each atom and highlighting the localization of the positive charge on the lutidinium ring and the negative charge on the hexafluorophosphate anion. While detailed DFT results for this specific salt are sparse in the literature, some basic computational data are available.

Table 1: Computational Chemistry Data for this compound

Property Value Reference
Topological Polar Surface Area (TPSA) 12.89 Ų chemscene.com
LogP 4.81314 chemscene.com
Hydrogen Bond Acceptors 1 chemscene.com
Hydrogen Bond Donors 0 chemscene.com

This data likely corresponds to the neutral 2,6-lutidine molecule rather than the full ionic salt but is provided as available from chemical databases.

Computational Modeling of Electrochemical Redox Processes and Species Stability

Computational modeling provides a molecular-level understanding of the electrochemical behavior of this compound, including its redox processes and the stability of the resulting species. This is often achieved by combining MD simulations with DFT calculations.

MD simulations are used to model the interface between an electrode and an electrolyte solution containing the ionic salt. These simulations can predict the structure of the electric double layer (EDL), which is the arrangement of ions at the electrode surface under an applied potential. mdpi.com Studies on similar ionic liquids containing the PF₆⁻ anion show that at the electrode surface, the ions form distinct layers whose structure and population depend on the electrode's charge. researchgate.netmdpi.com For example, simulations of [BMIm][PF₆] on a MoS₂ electrode show that the interaction energy between the ions and the electrode surface dictates the ion population in the innermost (Helmholtz) layer. mdpi.com This modeling can be used to calculate properties like the differential capacitance, which describes the electrode's ability to store charge. mdpi.com

DFT calculations are employed to determine the intrinsic electrochemical stability of the 2,6-lutidinium cation and the hexafluorophosphate anion. By calculating the HOMO and LUMO energy levels, one can estimate the oxidation and reduction potentials. The stability of the species formed after electron transfer (redox species) can also be assessed by calculating their formation energies and decomposition pathways.

Q & A

Q. Why does this compound outperform collidine in某些SPPS applications despite weaker basicity?

  • Collidine’s higher pKa (pH ~10) can deprotonate sensitive substrates, leading to β-elimination or aspartimide formation. 2,6-Lutidine’s moderate basicity (pKa ~6.7) selectively activates coupling reagents without destabilizing resin-bound peptides. This is particularly advantageous for synthesizing Asp/Gly-rich sequences .

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